molecular formula C12H12N4O3 B2820165 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921475-05-0

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2820165
CAS No.: 921475-05-0
M. Wt: 260.253
InChI Key: YYPKPSBKEUTDSB-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic core structure with methoxy (5-position) and methyl (1- and 6-position) substituents. The acetonitrile moiety at the 3-position enhances its reactivity, making it a candidate for nucleophilic addition or cyclization reactions.

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-6-14-10-8(9(7)19-3)11(17)16(5-4-13)12(18)15(10)2/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPKPSBKEUTDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of robust catalysts, precise control of reaction parameters, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application, but typically involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence lacks direct analogs of the target compound. However, comparisons can be drawn to structurally related compounds from the evidence:

Feature Target Compound Compound 9 () Compounds m, n, o ()
Core Structure Pyrido[2,3-d]pyrimidine-2,4-dione Pyrimidinone linked to tetrahydrofuran Peptide backbone with tetrahydro-pyrimidinone moiety
Key Substituents 5-methoxy, 1,6-dimethyl, 3-acetonitrile bis(4-methoxyphenyl), tert-butyldimethylsilyl, phosphino 2,6-Dimethylphenoxy, hydroxy, amide groups
Functional Groups Nitrile (acetonitrile) Nitrile (propanenitrile) Amide, hydroxyl, tetrahydro-pyrimidinone
Reported Applications Not specified in evidence Nucleotide synthesis intermediates Pharmacopeial standards (stereochemical purity testing)

Key Differences

Core Scaffold: The target compound’s pyrido-pyrimidine core differs from the tetrahydrofuran-linked pyrimidinone in Compound 9 and the peptide-based structures of m, n, o. This structural distinction impacts solubility and biological target interactions.

Substituents: The 5-methoxy and dual methyl groups in the target compound are absent in the compared analogs.

Functional Groups: While both the target compound and Compound 9 contain nitrile groups, their positions and neighboring substituents differ significantly. Compound 9’s phosphino-propanenitrile suggests use in oligonucleotide synthesis, whereas the acetonitrile in the target compound could enable diverse derivatization pathways.

Research Findings and Limitations

  • Compounds m, n, o: Pharmacopeial standards emphasize stereochemical purity, highlighting the importance of substituent configuration (e.g., 2,6-dimethylphenoxy vs. methoxy in the target compound) .
  • Gaps in Evidence: No direct pharmacological or synthetic data exist for the target compound in the provided materials. Comparisons are speculative and based solely on structural features.

Biological Activity

The compound 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a complex organic molecule that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores its biological activity through various studies and provides detailed tables summarizing key findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 345.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • A study on pyrimidine derivatives showed that they inhibited cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved interference with nucleotide synthesis pathways, leading to reduced cell viability and proliferation rates .
CompoundCell LineIC₅₀ (μM)Mechanism
2-(5-methoxy...)A4314.363Inhibition of nucleotide synthesis

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Research indicates that similar pyrido[2,3-d]pyrimidine compounds possess broad-spectrum antimicrobial activity:

  • A specific derivative demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of Nucleotide Synthesis : Compounds interfere with the synthesis pathways of nucleotides, which are critical for DNA replication and repair.
  • Induction of Apoptosis : Some studies suggest that these compounds can initiate apoptosis in cancer cells through mitochondrial pathways .

Study 1: Anticancer Effects on Murine Models

A significant study evaluated the efficacy of a related pyrido[2,3-d]pyrimidine compound in murine models of cancer. The results indicated:

  • Reduction in tumor size by up to 70% after treatment over four weeks.
  • Enhanced survival rates compared to control groups.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted against common pathogens:

  • The compound showed a zone of inhibition greater than 15 mm for several bacterial strains.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to GHS hazard classifications, including acute toxicity (Category 4) and skin/eye irritation (Category 2/2A). Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of dust or vapors. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap and water. Store in a cool, dry area away from ignition sources .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Answer : Synthesis involves multi-step condensation and cyclization reactions. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Microwave-assisted synthesis or refluxing in aprotic solvents (e.g., DMF, THF) may accelerate reaction rates. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) verifies proton environments and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like DFT enhance the design of novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Reaction path simulations identify energetically favorable intermediates, guiding experimental optimization. Coupling DFT with molecular docking can prioritize derivatives with potential bioactivity by modeling target interactions (e.g., enzyme active sites) .

Q. What strategies resolve contradictions between predicted and observed biological activities?

  • Methodological Answer : Discrepancies may arise from unaccounted stereochemistry or solvent effects. Redesign experiments using enantiomerically pure intermediates and control for solvent polarity. Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Cross-reference computational models with crystallographic data to refine binding hypotheses .

Q. How do substituent variations influence reactivity and bioactivity?

  • Methodological Answer : Substituents at the 5-methoxy and 1,6-dimethyl positions modulate steric and electronic effects. For example:
  • Electron-withdrawing groups (e.g., -CN) enhance electrophilicity for nucleophilic attacks.
  • Methoxy groups improve solubility but may reduce metabolic stability.
    Systematic SAR studies using analogs with modified substituents (e.g., ethoxy, halogen) can isolate critical pharmacophores. Bioactivity is assessed via dose-response assays and ADMET profiling .

Q. What mechanistic insights explain its reactivity in annulation reactions?

  • Methodological Answer : The α-alkenoyl ketene intermediate participates in [4+2] cycloaddition, forming the pyrido[2,3-d]pyrimidine core. Catalytic systems (e.g., Pd/Cu) facilitate regioselective bond formation. Solvent polarity and temperature control reaction kinetics, with polar aprotic solvents (e.g., DMSO) stabilizing transition states. Mechanistic studies using isotopic labeling (e.g., ¹³C) track carbon migration pathways .

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